Cas no 81127-16-4 (thapsivillosin A)

thapsivillosin A structure
Nome del prodotto:thapsivillosin A
thapsivillosin A Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,2-methyl-,(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diylester, (2Z,2'Z)- (9CI)
- 2-Butenoic acid,2-methyl-,(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diyl
- thapsivillosin A
- CID 101682978
- 2-Butenoic acid, 2-methyl-, (3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diyl ester, (2Z,2'Z)- (9CI)
- 81127-16-4
- SCHEMBL21675306
- 2-Butenoic acid, 2-methyl- 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-((3-methyl-1-oxo-2-butenyl)oxy)-2-oxoazuleno(4,5-b)furan-7,8-diyl ester, (3R-(3alpha,3abeta,4alpha,6beta,7beta(Z),8alpha(Z),9balpha))-
-
- Inchi: 1S/C32H42O12/c1-11-16(5)27(35)41-24-18(7)22-23(25(24)42-28(36)17(6)12-2)30(9,44-19(8)33)14-20(40-21(34)13-15(3)4)32(39)26(22)43-29(37)31(32,10)38/h11-13,20,23-26,38-39H,14H2,1-10H3/b16-11-,17-12-/t20-,23+,24-,25-,26-,30-,31+,32+/m1/s1
- Chiave InChI: LWNKGMGHTUCOSK-VEGRBQHTSA-N
- Sorrisi: O1C([C@@](C)([C@@]2([C@@H](C[C@](C)([C@@H]3[C@H]([C@@H](C(C)=C3[C@@H]12)OC(/C(=C\C)/C)=O)OC(/C(=C\C)/C)=O)OC(C)=O)OC(/C=C(\C)/C)=O)O)O)=O
Proprietà calcolate
- Massa esatta: 618.26762677g/mol
- Massa monoisotopica: 618.26762677g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 44
- Conta legami ruotabili: 11
- Complessità: 1380
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 172
Proprietà sperimentali
- Densità: 1.28±0.1 g/cm3(Predicted)
- Punto di ebollizione: 675.4±55.0 °C(Predicted)
- pka: 10.54±0.70(Predicted)
thapsivillosin A Letteratura correlata
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
81127-16-4 (thapsivillosin A) Prodotti correlati
- 1849140-39-1((3R)-3-Amino-4,5-dimethylhexanoic acid)
- 1807037-00-8(6-Mercapto-5-(trifluoromethyl)picolinonitrile)
- 1806061-14-2(Methyl 2-(bromomethyl)-3-chloro-6-(difluoromethyl)pyridine-5-acetate)
- 1408250-43-0(1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel-)
- 724453-98-9(Diflapolin)
- 2227714-06-7(rac-(1R,3R)-2,2-dimethyl-3-(trifluoromethyl)cyclopropylmethanamine)
- 2229638-30-4(1-(3-chloropyridin-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 898776-40-4(1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one)
- 1262006-77-8(3-Pyridinecarboxylic acid, 1,2-dihydro-5-(1-naphthalenyl)-2-oxo-)
- 894878-97-8(2-(4-methoxyphenyl)-N-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro4.5deca-1,3-diene-8-carboxamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso